molecular formula C26H22N4O6 B2775711 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358745-01-3

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2775711
CAS No.: 1358745-01-3
M. Wt: 486.484
InChI Key: CTNGCEISOXZEAD-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group and a 3-methoxybenzyl side chain. Quinazoline-diones are known for their diverse biological activities, including herbicidal, fungicidal, and enzyme-inhibitory properties.

Properties

CAS No.

1358745-01-3

Molecular Formula

C26H22N4O6

Molecular Weight

486.484

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

CTNGCEISOXZEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core substituted with an oxadiazole and methoxy groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O4C_{20}H_{16}N_{6}O_{4} with a molecular weight of approximately 438.5 g/mol. The unique combination of functional groups in its structure allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, derivatives of quinazoline have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes in bacterial DNA replication and transcription. This activity is particularly relevant in the context of rising antibiotic resistance.

Table 1: Biological Activity Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Methoxyquinazoline-2,4(1H,3H)-dioneQuinazoline core with methoxy substitutionAntimicrobial activity
4-Fluorobenzyl-substituted quinazolineFluorobenzyl group on quinazolineAnticancer properties
5-Methyl-1,2,4-Oxadiazole derivativesOxadiazole ring with methyl substitutionsAntibacterial activity

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and SKOV3 for ovarian cancer). Among the tested compounds, those structurally similar to This compound exhibited notable cytotoxicity.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)SKOV3 IC50 (µM)
Compound 1f101.37 ± 12.20124.5 ± 20.51125 ± 7.07
Compound 1gHigher activityHigher activityHigher activity

The results indicate that these compounds can effectively inhibit the growth of cancer cells at varying concentrations.

The mechanisms by which This compound exerts its biological effects are still under investigation. However, studies suggest that its interaction with key enzymes involved in DNA replication and repair may play a significant role in its antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:

  • Anticancer Applications : A study demonstrated that specific quinazoline derivatives showed promising results in inhibiting tumor growth in preclinical models.
  • Antibacterial Efficacy : Another study reported effective inhibition of resistant bacterial strains by compounds structurally related to the target compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights several agrochemicals with structural or functional similarities to the target compound. While none share the quinazoline-dione core, comparisons can be drawn based on shared substituents or pesticidal mechanisms:

Compound Name Core Structure Key Substituents Primary Use Mechanism of Action (if known)
Target Compound Quinazoline-2,4-dione 3,5-Dimethoxyphenyl (oxadiazole), 3-methoxybenzyl Unknown (hypothetical herbicide/fungicide) Potential ALS inhibition or cytochrome disruption
Imazapyr Imidazolinone Pyridinecarboxylic acid Herbicide ALS enzyme inhibition
Imazaquin Imidazolinone Quinolinecarboxylic acid Herbicide ALS enzyme inhibition
Tridiphane Oxirane 3,5-Dichlorophenyl, trichloroethyl Herbicide synergist Glutathione-S-transferase inhibition
Cloprop Phenoxypropanoic acid 3-Chlorophenoxy Plant growth regulator Auxin mimicry

Key Observations:

Core Heterocycles: The target compound’s quinazoline-dione core differs from the imidazolinone rings in imazapyr and imazaquin. The 1,2,4-oxadiazole moiety in the target compound is rare in commercial pesticides. In contrast, oxirane (in tridiphane) and phenoxypropanoic acid (in cloprop) are more common functional groups in agrochemicals.

Substituent Effects: The methoxy groups in the target compound may enhance lipophilicity and membrane penetration compared to the chlorinated substituents in tridiphane or cloprop. However, chlorinated groups often improve binding to hydrophobic enzyme pockets .

Mechanistic Hypotheses :

  • If the target compound acts as an ALS inhibitor (like imazapyr), its quinazoline-dione core might compete with the enzyme’s substrate (pyruvate) via hydrogen bonding or π-π stacking.
  • Alternatively, the oxadiazole ring’s redox activity could disrupt fungal electron transport chains, a mechanism distinct from tridiphane’s glutathione-S-transferase inhibition.

Limitations of Comparison:

  • No direct activity data (e.g., IC₅₀ values, field trials) are available for the target compound in the provided evidence.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione?

  • The synthesis involves multi-step reactions, including cyclocondensation of quinazoline precursors with oxadiazole intermediates. Critical steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) and using bases like potassium carbonate to facilitate coupling . Purification often employs recrystallization in methanol or ethanol .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming connectivity of the quinazoline, oxadiazole, and methoxybenzyl groups. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) in the quinazoline-dione core .

Q. What preliminary biological activities are associated with this compound?

  • While direct data on this compound is limited, structurally related quinazoline-oxadiazole hybrids exhibit antimicrobial and anticancer activities. For example, derivatives with bromine or methoxy substituents show enhanced binding to enzymes like topoisomerases or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Systematic optimization includes varying solvents (e.g., switching from DMF to dimethyl sulfoxide for better solubility), adjusting stoichiometry of coupling agents, and employing microwave-assisted synthesis to reduce reaction time . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How should researchers resolve contradictions in biological assay data for this compound?

  • Contradictions may arise from assay variability (e.g., cell line sensitivity or enzyme isoform differences). Mitigation strategies include:

  • Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock, Schrödinger) models interactions with targets like PARP-1 or EGFR. Quantum mechanical calculations (DFT) assess electronic properties influencing binding, such as charge distribution on the oxadiazole ring .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s potency?

  • Modifying substituents on the 3,5-dimethoxyphenyl group (e.g., replacing methoxy with halogen atoms) can improve lipophilicity and target affinity. Introducing electron-withdrawing groups on the quinazoline core may stabilize enzyme-inhibitor complexes .

Methodological Considerations

  • Synthesis Troubleshooting : If cyclization fails, ensure anhydrous conditions and confirm the purity of starting materials (e.g., oxadiazole intermediates via HPLC) .
  • Biological Assay Design : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and include toxicity profiling (e.g., hemolysis assays) to rule off-target effects .

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